molecular formula C16H17FN2O4S B3566793 2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide

2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3566793
M. Wt: 352.4 g/mol
InChI Key: JHFGNWGVGXABMK-UHFFFAOYSA-N
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Description

2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted aniline group, a methylsulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

  • Preparation of 4-fluoro-N-methylsulfonylaniline: : This intermediate can be synthesized by reacting 4-fluoroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.

  • Preparation of 3-methoxyphenylacetic acid: : This intermediate can be synthesized by the methylation of 3-hydroxyphenylacetic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature.

  • Coupling Reaction: : The final step involves the coupling of 4-fluoro-N-methylsulfonylaniline with 3-methoxyphenylacetic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the fluoro-substituted aniline group, potentially leading to the formation of amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the fluoro-substituted aniline group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in organic solvents.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    2-(4-fluoro-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group at the para position instead of the meta position.

    2-(4-fluoro-N-methylsulfonylanilino)-N-(3-hydroxyphenyl)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, including the fluoro-substituted aniline, methylsulfonyl, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-23-15-5-3-4-13(10-15)18-16(20)11-19(24(2,21)22)14-8-6-12(17)7-9-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGNWGVGXABMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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